2-Fluoro-3-methoxybenzene-1-sulfonyl chloride
CAS No.: 1214350-99-8
Cat. No.: VC2928729
Molecular Formula: C7H6ClFO3S
Molecular Weight: 224.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214350-99-8 |
|---|---|
| Molecular Formula | C7H6ClFO3S |
| Molecular Weight | 224.64 g/mol |
| IUPAC Name | 2-fluoro-3-methoxybenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H6ClFO3S/c1-12-5-3-2-4-6(7(5)9)13(8,10)11/h2-4H,1H3 |
| Standard InChI Key | GRBMYYFZMVOAKV-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC=C1)S(=O)(=O)Cl)F |
| Canonical SMILES | COC1=C(C(=CC=C1)S(=O)(=O)Cl)F |
Introduction
Structural Characteristics
Molecular Identity
2-Fluoro-3-methoxybenzene-1-sulfonyl chloride, also known as 2-fluoro-3-methoxybenzenesulfonyl chloride, is characterized by a benzene ring with three key substituents strategically positioned: a fluorine atom at position 2, a methoxy group at position 3, and a sulfonyl chloride functional group at position 1 . This arrangement creates a molecule with unique reactivity and synthetic utility.
Chemical Properties
The compound has a molecular formula of C7H6ClFO3S and a molecular weight of 224.64 g/mol . Its structure can be represented using standard chemical notations:
The compound is assigned CAS Registry Number 1214350-99-8, which serves as its unique identifier in chemical databases and literature.
Physical Properties and Analytical Data
Spectroscopic Properties
Advanced analytical techniques can be used to characterize this compound. Predicted collision cross-section data from mass spectrometry analyses provide valuable information for identification and structural confirmation:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 224.97830 | 142.0 |
| [M+Na]+ | 246.96024 | 154.4 |
| [M+NH4]+ | 242.00484 | 149.6 |
| [M+K]+ | 262.93418 | 147.0 |
| [M-H]- | 222.96374 | 141.5 |
| [M+Na-2H]- | 244.94569 | 147.3 |
| [M]+ | 223.97047 | 144.3 |
| [M]- | 223.97157 | 144.3 |
These collision cross-section values represent the effective area of the molecule when interacting with a buffer gas in ion mobility spectrometry, providing a useful parameter for analytical identification .
Synthesis Methodology
Synthetic Routes
The synthesis of 2-fluoro-3-methoxybenzene-1-sulfonyl chloride typically involves the reaction of fluorinated aromatic compounds with chlorosulfonic acid or sulfur trioxide in the presence of suitable solvents. The general synthetic approach includes:
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Beginning with appropriately substituted fluorinated aromatics
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Introduction of the sulfonyl chloride group through direct sulfonation
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Optimization of reaction conditions to maximize yield and purity
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Purification procedures to obtain the desired product
These methods are well-documented in chemical literature and patent filings, which provide specific procedures and yield data for industrial and research applications.
Reaction Considerations
The synthesis requires careful control of reaction parameters including temperature, solvent choice, and stoichiometry to achieve selective sulfonation at the desired position. Side reactions such as multiple sulfonation or unwanted substitutions must be minimized through optimized conditions.
Applications in Chemical Research
Pharmaceutical Development
2-Fluoro-3-methoxybenzene-1-sulfonyl chloride serves as a valuable building block in medicinal chemistry due to several advantageous features:
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The fluorine substituent can enhance metabolic stability and binding interactions of final drug molecules
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The methoxy group provides potential for hydrogen bonding interactions
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The reactive sulfonyl chloride moiety allows for diverse transformations into pharmaceutically relevant structures
These properties make the compound particularly useful in the development of novel therapeutic agents where specific substitution patterns can enhance efficacy or pharmacokinetic properties.
Agricultural Chemical Applications
In agrochemical research, 2-fluoro-3-methoxybenzene-1-sulfonyl chloride contributes to the development of crop protection agents. The compound's structure can be incorporated into herbicides, fungicides, and insecticides, where the fluorine and methoxy substituents may confer beneficial properties such as increased potency or environmental stability.
Synthetic Utility
The sulfonyl chloride functionality makes this compound particularly valuable as a synthetic intermediate, enabling numerous transformations:
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Formation of sulfonamides through reaction with amines
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Preparation of sulfonate esters via reaction with alcohols
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Reduction to thiols or other sulfur-containing derivatives
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Cross-coupling reactions to construct more complex molecular architectures
Research Developments
Current research involving 2-fluoro-3-methoxybenzene-1-sulfonyl chloride focuses on expanding its utility in synthetic organic chemistry. Researchers are exploring:
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More efficient and environmentally friendly synthesis routes
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Novel applications in medicinal chemistry for targeting specific biological pathways
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Reaction kinetics studies demonstrating first-order kinetics with respect to nucleophile concentration in various transformation reactions
These ongoing investigations continue to broaden the compound's applications and improve methods for its preparation and utilization.
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